5-Tert-butyl-4-(chloromethyl)-1,3-oxazole
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Overview
Description
5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms
Scientific Research Applications
5-Tert-butyl-4-(chloromethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Oxazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . The chloromethyl group can also participate in various reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known for its stability under both acidic and basic conditions, which could potentially influence the compound’s bioavailability .
Result of Action
Oxazole compounds are known to exhibit a variety of biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(t-Butyl)-4-(chloromethyl)oxazole. For instance, the pH of the environment can affect the reactivity of the tert-butyl group . Additionally, the presence of other reactive species in the environment can potentially influence the compound’s mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with chloroacetyl chloride, followed by cyclization with an appropriate base. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4-(chloromethyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butyl-4-(chloromethyl)-2-furamide
- 5-Tert-butyl-4-(chloromethyl)-2-thiazole
- 5-Tert-butyl-4-(chloromethyl)-1,3-thiazole
Uniqueness
5-Tert-butyl-4-(chloromethyl)-1,3-oxazole is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
5-tert-butyl-4-(chloromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-6(4-9)10-5-11-7/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAENJSGPEBONHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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